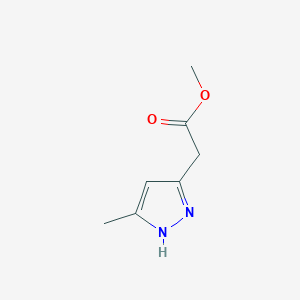

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBTOSWLVLRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse and well-documented biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound, compiled from available chemical literature and supplier information. While specific experimental data for this particular compound is limited, this guide aims to provide a foundational understanding for researchers and drug development professionals.

Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 113465-94-4. Its chemical structure consists of a pyrazole ring substituted with a methyl group at the 5-position and a methyl acetate group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113465-94-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1][2][3] |

| Purity | ≥97% | [4] |

| Physical State | Not specified (likely solid or oil) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for the synthesis of pyrazole derivatives, a plausible synthetic route can be proposed. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Putative Synthetic Pathway

A potential synthesis could involve the reaction of a β-keto ester with hydrazine hydrate, followed by esterification. A general scheme for the synthesis of pyrazole-3-acetic acid esters is outlined below.

Caption: Putative two-step synthesis of the target molecule.

General Experimental Protocol for Pyrazole Synthesis

The following is a generalized protocol based on the synthesis of similar pyrazole derivatives and should be adapted and optimized for the specific target molecule.

Materials:

-

A suitable β-keto ester (e.g., a derivative of acetoacetic ester)

-

Hydrazine hydrate

-

Ethanol or acetic acid (as solvent)

-

Methanol

-

Sulfuric acid (catalyst for esterification)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

Step 1: Synthesis of the Pyrazole Core

-

Dissolve the β-keto ester in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution, while stirring. The reaction may be exothermic.

-

After the addition is complete, reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Esterification

-

Dissolve the pyrazole acetic acid intermediate in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the final product, this compound, by column chromatography.

Caption: General experimental workflow for pyrazole synthesis.

Spectroscopic Analysis (Predicted)

While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the methyl group on the pyrazole ring (~2.2-2.4 ppm).- Singlet for the methylene protons of the acetate group (~3.6-3.8 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Singlet for the proton on the pyrazole ring (~6.0-6.2 ppm).- Broad singlet for the N-H proton of the pyrazole ring. |

| ¹³C NMR | - Signal for the pyrazole methyl carbon (~10-15 ppm).- Signal for the methylene carbon (~30-35 ppm).- Signal for the ester methyl carbon (~52 ppm).- Signals for the pyrazole ring carbons (~100-150 ppm).- Signal for the ester carbonyl carbon (~170 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 154. |

| IR | - N-H stretching band (~3200-3400 cm⁻¹).- C=O stretching band of the ester (~1735 cm⁻¹).- C=N and C=C stretching bands of the pyrazole ring (~1500-1600 cm⁻¹). |

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. These activities are often attributed to the ability of the pyrazole ring system to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.

General Biological Activities of Pyrazole Derivatives

-

Anti-inflammatory: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

-

Antimicrobial: Pyrazole derivatives have shown activity against a variety of bacterial and fungal strains.

-

Anticancer: Some pyrazoles have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including the inhibition of kinases.

-

Analgesic: The analgesic properties of some pyrazoles are linked to their anti-inflammatory effects.

Potential Involvement in Signaling Pathways

Given the known activities of pyrazole derivatives, this compound could potentially modulate various signaling pathways. However, without specific experimental data, any proposed mechanism remains speculative.

Caption: Hypothetical signaling pathways modulated by pyrazoles.

Conclusion and Future Directions

This compound is a pyrazole derivative with potential for biological activity based on the established pharmacology of this class of compounds. This technical guide has provided an overview of its basic chemical properties and a putative synthetic route. However, a significant lack of experimental data for this specific molecule necessitates further research.

Future work should focus on:

-

The development and optimization of a reliable synthetic protocol.

-

Thorough characterization of the compound, including the determination of its physicochemical properties and acquisition of detailed spectroscopic data.

-

Screening for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

If promising activity is identified, further studies to elucidate the mechanism of action and its effects on relevant signaling pathways will be crucial for its potential development as a therapeutic agent.

This foundational guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. Its structural motif, featuring a substituted pyrazole ring with a reactive ester functional group, allows for diverse chemical modifications. This guide outlines a reliable and well-documented two-step synthetic approach, as well as a plausible one-step alternative based on the classical Knorr pyrazole synthesis.

Synthetic Pathways

Two primary synthetic strategies are presented for the preparation of this compound.

-

Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate. This is the most documented and reliable method, involving the initial synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its esterification.

The following sections will provide detailed experimental protocols for the two-step synthesis.

Experimental Protocols: Two-Step Synthesis

This synthetic route is divided into two main stages: the preparation of the carboxylic acid intermediate and its subsequent esterification.

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

Two effective methods for the synthesis of this key intermediate are provided below.

This method utilizes the selective oxidation of one methyl group of the readily available 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol, 78.5 g) in 700 mL of water and heat the solution to 70°C.[1]

-

Slowly add potassium permanganate (3.271 mol, 517 g) to the solution, ensuring the reaction temperature does not exceed 90°C.[1]

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with distilled water.

-

Combine the filtrates and acidify to pH 2 with dilute aqueous hydrochloric acid.

-

Allow the solution to stand overnight to facilitate precipitation.

-

Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.

-

Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate the desired product.

-

Collect the white crystalline product, 5-methyl-1H-pyrazole-3-carboxylic acid, by filtration and wash with distilled water.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 18% (18.1 g) | [1] |

| Melting Point | 210-211°C | [1] |

This method involves the saponification of the corresponding ethyl ester.

Experimental Protocol:

-

To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (32.0 mmol, 4.94 g) in 80 mL of absolute ethanol, add sodium hydroxide (160 mmol, 6.4 g).[1]

-

Heat the mixture at reflux for 1 hour.[1]

-

Cool the reaction mixture to 20°C.

-

Acidify the mixture with 2 M aqueous HCl (85 mL, 170 mmol) and then adjust the pH to 3 with 2 M aqueous NaOH.[1]

-

Extract the product with ethyl acetate (200 mL).

-

Wash the organic phase with saturated aqueous NaCl solution (50 mL) and concentrate under reduced pressure to obtain the title compound as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88% (3.54 g) | [1] |

Step 2: Esterification of 5-methyl-1H-pyrazole-3-carboxylic acid

This final step involves a Fischer esterification to yield the target molecule.

Experimental Protocol (General Fischer Esterification):

-

Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (typically used in large excess as the solvent).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).[2]

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Quantitative Data:

While a specific yield for this reaction was not found in the search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, depending on the specific substrate and reaction conditions.

Proposed One-Step Synthesis: Knorr Pyrazole Synthesis

A plausible, more direct route to this compound is through a Knorr-type pyrazole synthesis. This would involve the condensation of a hydrazine with a suitable β-dicarbonyl compound. The logical precursor for this reaction would be dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate).

Proposed Reaction Scheme:

The reaction would proceed via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of the initial nucleophilic attack of hydrazine on the unsymmetrical dicarbonyl compound would be a critical factor in determining the final product distribution.

While this one-step approach is chemically reasonable, a detailed and optimized experimental protocol for this specific transformation was not identified in the literature search. Researchers interested in this route would need to perform reaction development and optimization studies.

Visualizations

Diagrams of Synthetic Pathways

Caption: Two-step synthesis of this compound.

Caption: Proposed one-step Knorr synthesis of the target compound.

Conclusion

This technical guide has outlined a robust and well-documented two-step synthesis for this compound, providing detailed experimental protocols and quantitative data. Additionally, a plausible one-step alternative has been proposed to encourage further research and process optimization. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable preparation of this important heterocyclic building block.

References

An In-Depth Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (CAS: 113465-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, with CAS number 113465-94-4, is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthesis protocol, and predicted spectroscopic data. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues and established chemical principles to provide a valuable resource for researchers. The potential applications of this compound as an intermediate in the synthesis of bioactive molecules are also discussed.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 113465-94-4 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=NN1)CC(=O)OC |

| Physical Form | Predicted to be a solid or oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis Methodology

A likely synthetic route would involve the cyclocondensation of a γ-keto-β-ester, specifically a derivative of acetoacetic ester, with hydrazine hydrate.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-acetylacetoacetate (or a similar β-dicarbonyl compound)

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol as solvent)

-

Glacial acetic acid (as a catalyst)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-acetylacetoacetate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Synthesis Workflow Diagram

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on its chemical structure and known spectral data of analogous pyrazole derivatives.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 12.0 | br s | 1H | N-H |

| ~ 6.0 | s | 1H | Pyrazole C4-H |

| ~ 3.7 | s | 3H | O-CH₃ |

| ~ 3.6 | s | 2H | CH₂ |

| ~ 2.3 | s | 3H | Pyrazole C5-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | C=O (ester) |

| ~ 150.0 | Pyrazole C5 |

| ~ 145.0 | Pyrazole C3 |

| ~ 105.0 | Pyrazole C4 |

| ~ 52.0 | O-CH₃ |

| ~ 30.0 | CH₂ |

| ~ 11.0 | Pyrazole C5-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3200-3400 | N-H stretch |

| ~ 2950-3000 | C-H stretch (aliphatic) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1550-1600 | C=N and C=C stretch (pyrazole ring) |

| ~ 1150-1250 | C-O stretch (ester) |

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 154.07 (for C₇H₁₀N₂O₂)

-

Common Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide array of therapeutic applications. While the biological activity of this compound itself has not been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anti-inflammatory Agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors.

-

Anticancer Agents: Pyrazole derivatives have been shown to inhibit various kinases and other targets relevant to cancer progression.

-

Antimicrobial Agents: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.

-

Neurological Disorders: Pyrazole derivatives have been investigated for their activity on various CNS targets.

The acetate moiety of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.

This diagram illustrates how a hypothetical bioactive derivative of this compound could act as a kinase inhibitor, for instance, targeting RAF within the MAPK/ERK signaling cascade, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound is a pyrazole derivative with potential as a versatile building block in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic data based on established chemical principles. The known biological activities of the pyrazole scaffold suggest that derivatives of this compound could be valuable in the development of new therapeutic agents for a range of diseases. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their versatile scaffold allows for a broad range of chemical modifications, leading to a rich diversity of pharmacological activities. This has made the pyrazole nucleus a "privileged structure" in drug discovery, with numerous derivatives being investigated and developed for a wide array of therapeutic applications.[3] Pyrazole-based compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][4] This technical guide provides an in-depth overview of the biological activities of pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Quantitative Data: A Comparative Overview of Biological Activities

The following tables summarize the biological activities of various pyrazole derivatives, providing a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Polysubstituted pyrazole derivative | HepG2 (Hepatocellular Carcinoma) | 2 | DNA binding | [5] |

| Indole-pyrazole hybrid (Compound 33) | HCT116 (Colon Carcinoma) | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) | [5] |

| Indole-pyrazole hybrid (Compound 34) | HCT116 (Colon Carcinoma) | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) | [5] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibition | [5] |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 (Breast Cancer) | 16.50 | VEGFR-2 Inhibition (IC50 = 828.23 nM) | [5] |

| 1,3,4-Triarylpyrazole (Compound 6) | Multiple Cancer Cell Lines | - | Multi-kinase inhibitor (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) | [6] |

| Pyrazole-containing imide derivative (161a) | A-549 (Lung Cancer) | 4.91 | Not specified | [7] |

| Pyrazole-containing imide derivative (161b) | A-549 (Lung Cancer) | 3.22 | Not specified | [7] |

| Aryldiazo pyrazole derivative | HCT-116 (Colorectal Carcinoma) | 4.2 | Xanthine Oxidase Inhibition | [8] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Target | Reference |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | COX-2 | [9] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | 4.5 | COX-1 | [9] |

| 3,5-Diarylpyrazole | COX-2 Inhibition | 0.01 | COX-2 | [9] |

| Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 | COX-2 | [9] |

| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 0.12 | 5-LOX | [9] |

| Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 | COX-2 | [9] |

| Pyrazole derivative (N5) | Carrageenan-induced paw edema | More potent than Celecoxib | COX-2 (Selectivity Index: 47.979) | [10] |

| Pyrazole derivative (N7) | Cotton granuloma test | More potent than Celecoxib | Not specified | [10] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazothiadiazole-pyrazole hybrid (21c) | Multi-drug resistant bacteria | 0.25 | [11] |

| Imidazothiadiazole-pyrazole hybrid (23h) | Multi-drug resistant bacteria | 0.25 | [11] |

| Pyrazole derivative (3) | Escherichia coli | 0.25 | [12] |

| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [12] |

| Pyrazole derivative (2) | Aspergillus niger | 1 | [12] |

Table 4: Anticonvulsant and Antiviral Activities of Pyrazole Derivatives

| Compound/Derivative | Biological Activity | Model/Assay | Results | Reference |

| Pyrazole derivative (7h) | Anticonvulsant | Maximal electroshock seizure & s.c. pentylenetetrazole assays in mice | Most potent anticonvulsant in the series | [13] |

| Pyrazolone derivative (11b) | Anticonvulsant | PTZ-induced seizures in mice | Remarkable protective effect | [14][15] |

| Hydrazone derivative (6) | Antiviral (Newcastle Disease Virus) | Haemagglutination inhibition | 100% protection | [16] |

| Thiazolidinedione derivative (9) | Antiviral (Newcastle Disease Virus) | Haemagglutination inhibition | 100% protection | [16] |

| Pyrazolopyrimidine derivative (7) | Antiviral (Newcastle Disease Virus) | Haemagglutination inhibition | 95% protection | [16] |

| N-acetyl 4,5-dihydropyrazole (7) | Antiviral (Vaccinia Virus) | Plaque reduction assay in HEL cell cultures | EC50 = 7 µg/ml | [17] |

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed protocols for key experiments used to assess the biological activities of pyrazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

96-well sterile plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[18]

-

MTT Addition: After incubation, add 20-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[1][12]

-

Formazan Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[1][12]

-

Absorbance Measurement: Shake the plates for 10-15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Sterile Petri dishes

-

Muller-Hinton Agar or Potato Dextrose Agar

-

Bacterial and fungal strains

-

Sterile cork borer or pipette tips

-

Pyrazole derivative solution

-

Standard antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

-

DMSO (solvent control)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Inoculate the agar surface by spreading a standardized microbial inoculum over the entire surface.[19]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[19]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a concentration of 100 µg/mL in DMSO) into the wells.[20] Also, add the standard antibiotic/antifungal and DMSO as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 3-5 days for fungi.[20]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in saline

-

Pyrazole derivative suspension

-

Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or the standard drug intraperitoneally or orally to the animals 30 minutes before carrageenan injection.[21]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is used to screen for compounds with potential anticonvulsant activity.

Materials:

-

Swiss albino mice

-

Pentylenetetrazole (PTZ) solution

-

Pyrazole derivative solution

-

Standard anticonvulsant drug (e.g., Phenobarbital, Diazepam)

Procedure:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the pyrazole derivative or standard drug intraperitoneally 30-60 minutes before PTZ administration.[22]

-

PTZ Injection: Inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.) to induce seizures.[22]

-

Observation: Immediately after PTZ injection, observe the animals for 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, clonus, tonic-clonic seizures).[8][23]

-

Data Analysis: Record the latency to the first seizure and the seizure severity score. Compare the results of the test groups with the control group to determine the anticonvulsant activity.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the replication of a virus.

Materials:

-

Host cell line (e.g., Vero E6 cells)

-

Virus stock

-

Complete culture medium

-

Pyrazole derivative solution

-

Agarose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known dilution of the virus for 1 hour at 37°C.[24]

-

Compound Treatment: After infection, wash the cells and overlay them with a medium containing agarose and different concentrations of the pyrazole derivative.

-

Incubation: Incubate the plates for 72 hours at 37°C to allow for plaque formation.[24]

-

Staining: Fix and stain the cells with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow.

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This guide has provided a comprehensive overview of the current state of pyrazole derivative research, including quantitative data on their efficacy, detailed protocols for their evaluation, and visual representations of their mechanisms of action. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the rational design and development of novel, potent, and selective pyrazole-based therapeutics. The versatility of the pyrazole ring, coupled with advancements in synthetic chemistry and biological screening, ensures that this important class of heterocyclic compounds will remain at the forefront of drug discovery for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ClinPGx [clinpgx.org]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemmethod.com [chemmethod.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Approaches for Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the molecular characteristics of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, alongside a generalized experimental workflow for the synthesis of related pyrazole derivatives.

Quantitative Physicochemical Data

This compound is a heterocyclic compound belonging to the pyrazole class. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| CAS Number | 113465-94-4 | [1][2] |

| Purity | ≥97% | [2] |

Experimental Protocol: General Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following protocol is a generalized method based on common synthetic strategies for creating pyrazole rings, which can be adapted for the synthesis of this compound and its analogs.

Objective: To synthesize a substituted pyrazole ring via condensation and cyclization.

Materials:

-

A suitable ethyl ester starting material (e.g., a β-ketoester).

-

A substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine).

-

Acetonitrile.

-

n-Butyllithium (n-BuLi).

-

Anhydrous Tetrahydrofuran (THF).

-

Glacial Acetic Acid (AcOH).

-

Ethanol (EtOH).

-

Sodium Bicarbonate (NaHCO₃) solution (saturated).

-

Sodium Chloride (NaCl) solution (saturated).

-

Ethyl Acetate (EtOAc).

-

Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

-

Preparation of the Diketone Intermediate:

-

Dissolve the starting ethyl ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the solution, followed by the dropwise addition of acetonitrile.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

-

Cyclization Reaction:

-

To the resulting intermediate solution, add the substituted hydrazine derivative.

-

Add glacial acetic acid and ethanol to the mixture to facilitate the cyclization reaction under acidic conditions.[3]

-

Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then a saturated aqueous solution of sodium chloride (NaCl).[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure pyrazole derivative.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, as described in the protocol above.

Caption: A flowchart illustrating the key stages in the synthesis of pyrazole compounds.

Biological Context and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[5] Derivatives of pyrazole have been investigated for a wide range of biological activities, suggesting potential applications for compounds like the one .

-

Antimicrobial and Antioxidant Activity: Various pyrazole derivatives have demonstrated notable antimicrobial and antioxidant properties in laboratory studies.[6][7]

-

Enzyme Inhibition: The pyrazole structure is a key component in several drugs designed as enzyme inhibitors, such as the COX-2 inhibitor Celecoxib.

-

Ion Channel Modulation: Certain pyrazole-containing molecules have been identified as activators of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are important targets in neuroscience.[3]

-

Anticancer Research: Novel pyrazole derivatives are continuously being synthesized and evaluated for their potential as antimitotic and anticancer agents, sometimes targeting specific signaling pathways like the EGFR/PI3K/AKT/mTOR cascade in cancer cells.[7][8]

The diverse biological roles of pyrazole derivatives underscore the importance of this compound as a potential building block or lead compound in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. capotchem.com [capotchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Pyrazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. A key chemical feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, which are structural isomers that readily interconvert through the migration of a proton. This phenomenon, known as annular tautomerism, has profound implications for the physicochemical properties, reactivity, and biological activity of pyrazole-containing molecules. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the design and development of novel pyrazole-based therapeutics.

This technical guide provides a comprehensive overview of tautomerism in pyrazole compounds, delving into the structural and electronic factors that govern the tautomeric equilibrium. It presents quantitative data from experimental studies, details the methodologies for key analytical techniques, and provides visualizations of the core concepts and experimental workflows.

The Core Concept: Annular Tautomerism

In unsymmetrically substituted N-H pyrazoles, the proton can reside on either of the two ring nitrogen atoms, leading to two distinct tautomeric forms. This is illustrated in the figure below. The numbering of the pyrazole ring is determined by the position of the N-H proton, which is assigned as position 1. Consequently, the interconversion between tautomers results in a change in the numbering of the ring substituents.

A diagram illustrating the annular tautomerism in a 3(5)-substituted pyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is influenced by a delicate interplay of several factors:

-

Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) generally stabilize the tautomer with the substituent at the C5 position. This is because EDGs increase the basicity of the adjacent pyridine-like nitrogen, making it a more favorable site for protonation.

-

Steric Effects of Substituents: Bulky substituents may favor the less sterically hindered tautomer.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the tautomeric ratio. Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other. In some cases, a tautomeric equilibrium can be observed in one solvent but not in another.

-

Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers. Low-temperature NMR is often employed to slow down the proton exchange rate, allowing for the observation and quantification of individual tautomers.

-

pH: The acidity or basicity of the medium can affect the protonation state of the pyrazole ring and thereby influence the tautomeric preference.

Data Presentation: Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric ratios of various pyrazole derivatives under different experimental conditions, as determined by NMR spectroscopy.

Table 1: Tautomeric Ratios of 3(5)-Substituted Pyrazoles in Different Solvents

| Substituent (R) | Solvent | Tautomer Ratio (3-R : 5-R) | Temperature (°C) | Reference |

| Phenyl | THF-d8 | 83 : 17 | -60 | |

| Phenyl | Acetone-d6 | 77 : 23 | -85 | |

| Methyl | HMPT | 67 : 33 | -20 | |

| N-tert-butylcarboxamide | DMSO-d6 | 90 : 10 | 20 |

Table 2: 13C NMR Chemical Shifts (ppm) of Tautomeric Pyrazoles and their N-Methylated Analogs in CDCl3

| Compound | C3 | C4 | C5 | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | 164.0 | 94.2 | 129.1 | |

| 3-Methoxy-1-phenyl-1H-pyrazole | 165.0 | 93.4 | 127.7 | |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | 168.2 | 98.1 | 142.3 |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Analysis

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution. By analyzing chemical shifts and signal integrations, one can determine the predominant tautomer and quantify the equilibrium constant.

-

Sample Preparation:

-

Accurately weigh the pyrazole compound.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, THF-d8) to a concentration suitable for the spectrometer.

-

-

1H and 13C NMR Spectroscopy:

-

Acquire standard 1H and 13C NMR spectra at room temperature. In cases of rapid proton exchange, averaged signals for the C3/C5 and H3/H5 positions may be observed.

-

For quantitative analysis where tautomers are in slow exchange, integrate the signals corresponding to each tautomer. The ratio of the integrals gives the tautomeric ratio.

-

-

Low-Temperature NMR Spectroscopy:

-

To resolve the signals of individual tautomers that are in fast exchange at room temperature, perform the NMR experiment at lower temperatures (e.g., down to -85 °C).

-

The temperature should be lowered incrementally until the signals for the two tautomers are sharp and well-resolved.

-

-

15N NMR Spectroscopy:

-

15N NMR is particularly informative as the nitrogen chemical shifts are highly sensitive to the tautomeric state.

-

Acquire 15N NMR spectra, often using indirect detection methods like HMBC (Heteronuclear Multiple Bond Correlation) to enhance sensitivity. The chemical shifts of the pyrrole-like (-NH-) and pyridine-like (-N=) nitrogens are distinct for each tautomer.

-

2. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

-

Crystallization:

-

Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

-

Data Collection:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected data to determine the precise positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, thus identifying the tautomer present in the crystal lattice.

-

3. Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and complementing experimental data.

-

Structure Optimization:

-

Build the 3D structures of both tautomers.

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Solvent Effects:

-

To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

-

Mandatory Visualizations

Caption: Factors influencing the tautomeric equilibrium of pyrazole compounds.

Caption: Experimental workflow for the study of pyrazole tautomerism.

The tautomerism of pyrazole compounds is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and development. A thorough characterization of the tautomeric behavior of any new pyrazole-based compound is essential for understanding its structure-activity relationship and for optimizing its properties as a drug candidate. The integrated use of NMR spectroscopy, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive study of pyrazole tautomerism.

Whitepaper: Discovery of Novel 5-Methyl-1H-Pyrazole Derivatives as Versatile Scaffolds in Modern Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making pyrazole-containing molecules prevalent in numerous drug classes.[2][3] Derivatives of 5-methyl-1H-pyrazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and analgesic properties.[2][4][5][6]

Several clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring the therapeutic potential of this heterocycle.[2] This technical guide provides an in-depth overview of the discovery of novel 5-methyl-1H-pyrazole derivatives, focusing on synthesis strategies, structure-activity relationships (SAR) across various therapeutic areas, and detailed experimental protocols for their evaluation.

Synthesis of 5-Methyl-1H-Pyrazole Derivatives

The most prevalent and efficient method for synthesizing the 5-methyl-1H-pyrazole core is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.[7][8][9] The reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a few drops of acid.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, a heterocyclic building block. It covers its chemical properties, synthesis methodologies, and the biological context of the pyrazole scaffold, offering valuable insights for its application in research and drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds, particularly those containing the pyrazole nucleus, are cornerstones of medicinal chemistry. Pyrazole derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] Their structural versatility allows them to serve as key pharmacophores in the design of targeted therapeutic agents. This compound (C7H10N2O2) is a functionalized pyrazole that serves as a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide details its fundamental characteristics and the experimental framework for its synthesis and analysis.

Chemical and Physical Properties

This compound is a stable organic compound typically supplied as a solid with high purity. Its core properties are summarized below.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 113465-94-4 | [2][3] |

| Molecular Formula | C7H10N2O2 | [2][3] |

| Molecular Weight | 154.17 g/mol | [2][3] |

| Purity | ≥97% | [2][3] |

| Synonyms | (5-methyl-1H-pyrazol-3-yl)acetic acid methyl ester; 5-Methyl-1H-pyrazole-3-acetic acid methyl ester |[2] |

Synthesis and Experimental Protocols

The synthesis of 5-substituted pyrazole-3-acetic acid esters typically involves the cyclocondensation reaction of a hydrazine derivative with a β-keto ester or a related 1,3-dicarbonyl compound. A general and efficient pathway is illustrated below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure adapted from the synthesis of similar pyrazoles is provided below.[4][5][6]

-

Step 1: Cyclocondensation: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Step 2: Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Step 3: Isolation of Pyrazolone: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate (3-methyl-5-pyrazolone) is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

-

Step 4: Functionalization & Esterification: The subsequent steps to introduce the acetate group and form the methyl ester would involve N-alkylation or C-alkylation followed by esterification, a multi-step process tailored to achieve the desired isomer. A common route involves reacting the pyrazolone with a suitable electrophile like methyl chloroacetate in the presence of a base.

Table 2: Example Reaction Conditions for Pyrazole Synthesis

| Reactants | Solvent | Catalyst / Additive | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| Intermediate III, Hydrazine Monohydrochloride | Ethanol / H2O | Hydrochloric Acid (to pH 2-3) | 70-80 °C | 5 h | 98.1% | 98.75% | [5] |

| Ethyl Acetoacetate, Hydrazine Hydrate | Absolute Ethanol | None | Reflux | 1 h (stir) | 64% | N/A |[4][6] |

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on standard spectroscopic techniques. Although specific spectra for the title compound are not publicly available, this section outlines the expected data based on closely related pyrazole derivatives.[7][8][9]

Caption: Standard workflow for the purification and characterization of a synthesized compound.

Expected Spectroscopic Data

The following table presents typical chemical shifts and signals expected for this compound, compiled from data on analogous structures.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H NMR | δ (ppm): ~2.2 (s, 3H, pyrazole-CH₃), ~3.6 (s, 2H, -CH₂-COO), ~3.7 (s, 3H, O-CH₃), ~6.0 (s, 1H, pyrazole C4-H), ~12.0 (br s, 1H, pyrazole N-H). |

| ¹³C NMR | δ (ppm): ~11 (pyrazole-CH₃), ~35 (-CH₂-COO), ~52 (O-CH₃), ~105 (pyrazole C4), ~140 (pyrazole C5), ~148 (pyrazole C3), ~170 (C=O). |

| IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1735 (C=O ester stretch), ~1550-1600 (C=N, C=C stretch). |

| Mass Spec (ESI) | m/z: Calculated for C7H10N2O2 [M+H]⁺: 155.08. |

Experimental Protocol: NMR & Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer to confirm the elemental composition and molecular weight.[7]

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the pyrazole core is a well-established "privileged structure" in medicinal chemistry. Derivatives have shown significant potential in various therapeutic areas.

-

Antimicrobial Activity: Many pyrazole-based compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives show strong activity against Staphylococcus aureus with MIC values as low as 1.25 µmol/mL.[7]

-

Antioxidant Activity: The pyrazole scaffold is found in compounds designed as antioxidants. Some derivatives have demonstrated moderate, dose-dependent radical scavenging activity in DPPH assays, with IC₅₀ values around 0.98 µmol/mL.[7]

-

Enzyme Inhibition: Fused pyrazole systems have been evaluated as protein kinase inhibitors, a key target in oncology.[6][10]

Table 4: Biological Activities of Structurally Related Pyrazole Derivatives

| Compound Class | Biological Target/Assay | Result (IC₅₀ / MIC) | Reference |

|---|---|---|---|

| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate (3a) | DPPH Antioxidant Assay | IC₅₀ = 0.98 µmol/mL | [7] |

| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate (3b) | Antibacterial vs. S. aureus | MIC = 1.25 µmol/mL | [7] |

| Fused Pyrazoles (5a, 5e) | Protein Kinase Inhibition | Active |[10] |

The title compound is an ideal starting point for creating libraries of novel pyrazole derivatives to be screened for various biological activities, as illustrated in the logical workflow below.

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from common precursors and the established pharmacological importance of the pyrazole scaffold make it a compound of high interest for synthetic and medicinal chemists. This guide provides the foundational knowledge—from synthesis protocols to characterization methods and biological context—to facilitate its effective use in the laboratory and in the broader drug development pipeline. Further research into the direct biological activities of this compound and its novel derivatives is a promising avenue for future discovery.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. capotchem.com [capotchem.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

An In-depth Technical Guide to the Starting Materials for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous clinically significant drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer and antimicrobial agents. The continued interest in this privileged structure necessitates a comprehensive understanding of its synthesis, particularly the selection of appropriate starting materials, which dictates the substitution pattern and ultimately the biological and pharmacological properties of the final compound. This technical guide provides an in-depth overview of the core starting materials and synthetic strategies for pyrazole synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of the pyrazole ring predominantly relies on the construction of the C-C-C-N-N backbone through the reaction of a three-carbon (C-C-C) electrophilic component with a two-nitrogen (N-N) nucleophilic component. The most common and versatile starting materials fall into several key categories, as outlined below.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Starting Materials:

-

1,3-Dicarbonyl Compounds: These can be β-diketones, β-ketoesters, or β-ketoamides. The nature of the R groups on the dicarbonyl compound determines the substituents at the 3- and 5-positions of the pyrazole ring.

-

Hydrazines: Unsubstituted hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂) are used. The substituent on the hydrazine determines the substituent at the 1-position of the pyrazole.

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomers.[4] Factors influencing regioselectivity include steric hindrance, electronic effects of the substituents, and the reaction pH.[5]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [6]

-

Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Quantitative Data for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | 1 | Reflux | 90 | [7] |

| Acetylacetone | Hydrazine hydrate | Acetic acid/Ethanol | 2 | Reflux | 85 | [8] |

| Dibenzoylmethane | Phenylhydrazine | Acetic acid/Ethanol | 3 | Reflux | 92 | [9] |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Ethanol | 5 | 75-80 | >90 | [10][11] |

Logical Workflow for Knorr Pyrazole Synthesis

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another prevalent method involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to yield the pyrazole.

Starting Materials:

-

α,β-Unsaturated Carbonyl Compounds: These provide the three-carbon backbone. A wide variety of substituents can be present on the α and β carbons and on the carbonyl group.

-

Hydrazines: As with the Knorr synthesis, both unsubstituted and substituted hydrazines can be used.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones [12]

-

Reaction Mixture: In a 10 mL microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1.2 mmol) in acetic acid (5 mL).

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 360 W and 120°C for 7-10 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesis from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Time | Yield (%) | Reference |

| Chalcone | Phenylhydrazine | Acetic acid, reflux | 6 h | 85 | [13] |

| Quinolin-2(1H)-one-based chalcone | Arylhydrazine | Acetic acid, MW, 120°C | 7-10 min | 68-86 | [12] |

| trans-4-Phenyl-3-buten-2-one | Tosylhydrazine | K₂CO₃, MW, solvent-free | 5 min | 95 | [14] |

Reaction Pathway from α,β-Unsaturated Ketones

Caption: General reaction pathway for pyrazole synthesis from chalcones.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical route to highly substituted pyrazoles.

Common Starting Materials for a Three-Component Synthesis:

-

An aldehyde

-

A compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate)

-

A hydrazine derivative

Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative [15]

-

Reaction Setup: In a round-bottom flask, mix the enaminone (1 eq), benzaldehyde (1 eq), and hydrazine hydrochloride (1 eq) in water.

-

Catalyst Addition: Add a catalytic amount of ammonium acetate.

-

Heating: Heat the reaction mixture under reflux for 1 hour.

-

Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Wash the solid with water and recrystallize from an appropriate solvent.

Quantitative Data for Multicomponent Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Time | Yield (%) | Reference |

| Aldehyde | Malononitrile | Phenylhydrazine | SPVA, solvent-free | 5 min | >90 | [14] |

| Enaminone | Benzaldehyde | Hydrazine-HCl | NH₄OAc, Water | 1 h | 75-85 | [15] |

| Acid chloride | Terminal alkyne | Hydrazine | Pd catalyst | - | 15-85 | [4] |

Logical Flow of a Three-Component Reaction

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Conclusion

The synthesis of pyrazoles is a rich and diverse field, with a variety of starting materials and synthetic strategies available to the modern chemist. The choice of starting materials is paramount, as it directly influences the substitution pattern and, consequently, the biological activity of the resulting pyrazole derivatives. The classical Knorr synthesis using 1,3-dicarbonyls and hydrazines remains a robust and versatile method. Syntheses from α,β-unsaturated carbonyls, multicomponent reactions, and 1,3-dipolar cycloadditions provide powerful alternatives for accessing a wide range of complex pyrazoles. For researchers in drug development, a thorough understanding of these synthetic routes is essential for the rational design and synthesis of novel therapeutic agents targeting a multitude of signaling pathways. The continued innovation in pyrazole synthesis, including the development of green and efficient methodologies, will undoubtedly fuel the discovery of new and improved pyrazole-based drugs.

References

- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. preprints.org [preprints.org]

- 15. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Methodological & Application

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: A Versatile Building Block in Organic Synthesis for Drug Discovery

Introduction

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a reactive pyrazole ring and a modifiable acetate side chain, makes it an attractive starting material for the construction of a diverse array of complex molecules with potential therapeutic applications. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules.

Synthetic Applications

The chemical versatility of this compound allows for its participation in a variety of chemical transformations. The pyrazole ring can undergo N-alkylation and electrophilic substitution, while the acetate moiety offers a handle for hydrolysis, amidation, and condensation reactions. The active methylene group of the acetate side chain is also amenable to alkylation and acylation, further expanding its synthetic utility.